![molecular formula C20H14ClN3O B12558577 Benzonitrile, 4-[[4-[(2-chlorophenyl)methoxy]phenyl]azo]- CAS No. 188677-14-7](/img/structure/B12558577.png)
Benzonitrile, 4-[[4-[(2-chlorophenyl)methoxy]phenyl]azo]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzonitrile, 4-[[4-[(2-chlorophenyl)methoxy]phenyl]azo]- is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used as dyes and pigments due to their vivid colors. This particular compound is notable for its complex structure, which includes a benzonitrile group, a chlorophenyl group, and an azo linkage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 4-[[4-[(2-chlorophenyl)methoxy]phenyl]azo]- typically involves the diazotization of an aromatic amine followed by coupling with another aromatic compound. The general steps are as follows:
Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with a phenol or an aromatic amine to form the azo compound.
For industrial production, the process may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pH, and solvent choice, are optimized to maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Benzonitrile, 4-[[4-[(2-chlorophenyl)methoxy]phenyl]azo]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used for substitution reactions.
Major Products
Oxidation: Oxidation can lead to the formation of nitro compounds or carboxylic acids.
Reduction: Reduction typically yields aromatic amines.
Substitution: Substitution reactions can produce halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Benzonitrile, 4-[[4-[(2-chlorophenyl)methoxy]phenyl]azo]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other colorants due to its vivid color properties.
Mécanisme D'action
The mechanism of action of benzonitrile, 4-[[4-[(2-chlorophenyl)methoxy]phenyl]azo]- involves its interaction with molecular targets through its azo and nitrile groups. The azo group can participate in redox reactions, while the nitrile group can form coordination complexes with metal ions. These interactions can influence various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzonitrile: A simpler compound with a single nitrile group.
4-Bromobenzonitrile: Contains a bromine atom instead of a chlorophenyl group.
4-Formylbenzonitrile: Contains a formyl group instead of an azo linkage.
Uniqueness
Benzonitrile, 4-[[4-[(2-chlorophenyl)methoxy]phenyl]azo]- is unique due to its combination of a nitrile group, an azo linkage, and a chlorophenyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in dye and pigment production, as well as in scientific research.
Propriétés
Numéro CAS |
188677-14-7 |
|---|---|
Formule moléculaire |
C20H14ClN3O |
Poids moléculaire |
347.8 g/mol |
Nom IUPAC |
4-[[4-[(2-chlorophenyl)methoxy]phenyl]diazenyl]benzonitrile |
InChI |
InChI=1S/C20H14ClN3O/c21-20-4-2-1-3-16(20)14-25-19-11-9-18(10-12-19)24-23-17-7-5-15(13-22)6-8-17/h1-12H,14H2 |
Clé InChI |
VLGYKVSERMDNBT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)N=NC3=CC=C(C=C3)C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


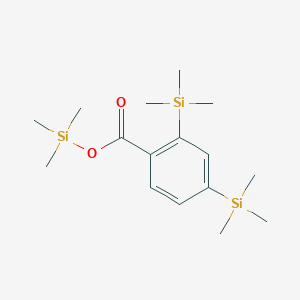
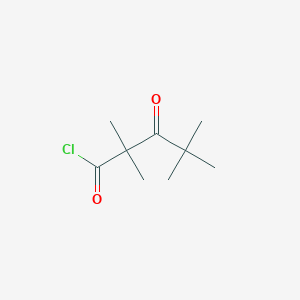

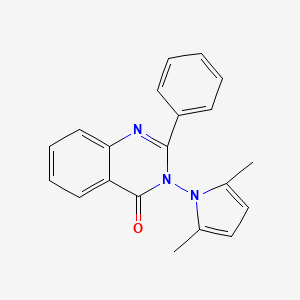
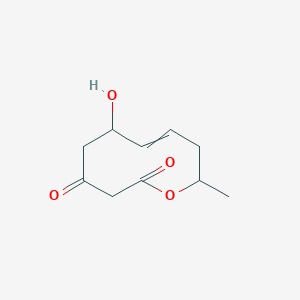
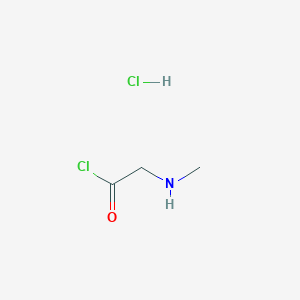


![2-[(4-Methoxyphenyl)sulfanyl]-1-(4-nitrophenyl)ethan-1-one](/img/structure/B12558539.png)
![1-Chloro-2-[(chloromethyl)sulfanyl]benzene](/img/structure/B12558544.png)
![1-[2-(Pyridin-4-YL)-1,3-oxazinan-3-YL]hexadecan-1-one](/img/structure/B12558546.png)
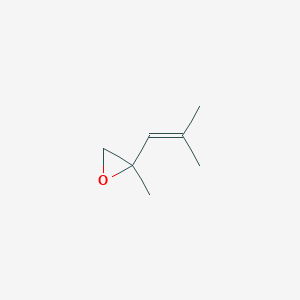
![N-[Phenyl(piperidin-1-yl)methyl]urea](/img/structure/B12558559.png)
![N-[2-(2-aminoethoxy)ethyl]-N-ethylcyclohexanamine](/img/structure/B12558565.png)
